molecular formula C16H11Cl2NO3 B8393065 2-[2-(3,5-Dichloro-phenoxy)ethyl]-isoindole-1,3-dione

2-[2-(3,5-Dichloro-phenoxy)ethyl]-isoindole-1,3-dione

Cat. No. B8393065
M. Wt: 336.2 g/mol
InChI Key: BUGZWLHKAJDSRW-UHFFFAOYSA-N
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Patent
US04558155

Procedure details

A mixture of 105.5 g (0.31 mole) of 2-[2-(3,5-dichlorophenoxy)ethyl]-1H-isoindole-1,3-(2H)-dione and 24.5 (0.41 mole) 85% hydrazine hydrate in 1 liter of 95% ethanol was heated at reflux for 4 hr. A white solid was filtered off and discarded. The filtrate was stripped to dryness and the residue partitioned between water and chloroform. The chloroform layer was washed with aqueous 10% sodium hydroxide solution and then extracted with 1N sulfuric acid. The aqueous acidic layer was made alkaline and extracted with chloroform. The chloroform layer was dried over magnesium sulfate and evaporated to obtain an oil, the free base of the title compound. A portion of the oil was reacted with ethereal hydrogen chloride to give white crystalline product in 43.2% yield, m.p. 229°-231° C.
Quantity
105.5 g
Type
reactant
Reaction Step One
[Compound]
Name
24.5
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
43.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([Cl:22])[CH:21]=1)[O:5][CH2:6][CH2:7][N:8]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:19]=[C:20]([Cl:22])[CH:21]=1)[O:5][CH2:6][CH2:7][NH2:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
105.5 g
Type
reactant
Smiles
ClC=1C=C(OCCN2C(C3=CC=CC=C3C2=O)=O)C=C(C1)Cl
Name
24.5
Quantity
0.41 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
A white solid was filtered off
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with aqueous 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain an oil

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(OCCN)C=C(C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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